Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-
Description
Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]- (CAS 167496-24-4) is a modified amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a carboxylic acid substituent at the para position of the phenyl ring. Its molecular formula is C₁₅H₁₉NO₆, with a molecular weight of 309.31 g/mol . This compound exists in the racemic (DL) form, making it versatile for both research and industrial applications .
Properties
IUPAC Name |
4-[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(21)16-11(13(19)20)8-9-4-6-10(7-5-9)12(17)18/h4-7,11H,8H2,1-3H3,(H,16,21)(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKXENJFSWWWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-4-carboxyl-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group. The process begins with the dissolution of L-phenylalanine in a mixture of water and tert-butyl alcohol. Sodium hydroxide is added to maintain a basic environment. Di-tert-butyl dicarbonate is then added dropwise to the solution, resulting in the formation of Boc-4-carboxyl-L-phenylalanine .
Industrial Production Methods
In industrial settings, the synthesis of Boc-4-carboxyl-L-phenylalanine follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control the addition of reagents and maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Boc-4-carboxyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃ in pyridine.
Reduction: LiAlH₄, NaBH₄.
Substitution: NaOCH₃, NH₃, RLi (organolithium reagents), RMgX (Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Phenylalanine derivatives are often explored for their roles in drug development and therapeutic applications:
- Antiviral Activity : Research indicates that phenylalanine derivatives can exhibit antiviral properties against various viruses, including HIV and influenza virus. The mechanism often involves interference with viral replication pathways or modulation of host immune responses .
- Antibody-Drug Conjugates (ADCs) : The compound's ability to form stable linkages with antibodies makes it a candidate for use in ADCs, which are designed to deliver cytotoxic agents directly to cancer cells, enhancing the efficacy while minimizing systemic toxicity .
- Neuronal Signaling : Its interaction with neurotransmitter systems suggests potential applications in neuropharmacology, particularly in modulating pathways related to mood disorders and cognitive function .
Biochemical Research
In biochemical studies, phenylalanine derivatives serve as important tools:
- Protein Engineering : The compound can be utilized in the design of peptides and proteins with modified properties, aiding in the study of enzyme kinetics and protein folding .
- Polymer Chemistry : Due to its polymerizability, phenylalanine derivatives are being investigated for use in creating novel biomaterials with applications in drug delivery systems and tissue engineering .
Case Study 1: Antiviral Properties
A study demonstrated that a phenylalanine derivative inhibited the replication of the Dengue virus. The compound was shown to disrupt the viral life cycle at multiple stages, suggesting its potential as a therapeutic agent against flavivirus infections.
Case Study 2: Antibody-Drug Conjugates
Research published on the use of phenylalanine-based ADCs highlighted their effectiveness in targeting specific cancer cells. The study reported a significant reduction in tumor size in animal models when treated with these conjugates compared to traditional chemotherapy.
Table of Applications
| Application Area | Specific Use Cases | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Antiviral agents | Treatment of viral infections |
| Biochemical Research | Protein engineering | Enhanced understanding of protein dynamics |
| Polymer Chemistry | Development of biomaterials | Innovative drug delivery systems |
| Cancer Therapy | Antibody-drug conjugates | Targeted cancer treatment |
Mechanism of Action
The mechanism of action of Boc-4-carboxyl-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted reactions. The Boc group can be removed under mild acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Substituent Effects
- In contrast, cyano () and fluoro () groups modify electronic properties, influencing metabolic stability and binding affinity in drug candidates.
- Lipophilicity : Methyl () and dichloro () substituents elevate lipophilicity, improving membrane permeability but reducing aqueous solubility.
- Reactive Handles: The amino group () and methyl ester () serve as sites for further chemical modifications, such as amide coupling or hydrolysis.
Protective Group Utility
The tert-butoxycarbonyl (Boc) group is universally employed across these compounds to protect the amine during synthesis. It is selectively removable under acidic conditions (e.g., trifluoroacetic acid, as shown in ), enabling sequential peptide assembly .
Solubility Trends
- Polar Groups : The parent compound’s 4-carboxy group enhances solubility in polar solvents like DMSO .
- Esterification: Methyl esters () significantly improve solubility in organic solvents, facilitating reactions in non-aqueous media.
- Halogenation : Chlorine and fluorine substituents reduce water solubility but increase compatibility with lipid-rich environments .
Biological Activity
Phenylalanine, 4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-, also known as Boc-4-carboxyl-L-phenylalanine, is a derivative of the amino acid phenylalanine that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological functions, and implications in various research contexts.
Molecular Characteristics
Chemical Structure and Properties
- Molecular Formula : C16H21NO6
- Molecular Weight : 323.35 g/mol
- InChIKey : NHIHVKYCORPWEL-LBPRGKRZSA-N
The compound features a carboxyl group and an ethoxycarbonyl group that contribute to its unique properties and biological interactions. The presence of these functional groups enhances its solubility and stability, which are critical for its biological activity.
Transport Mechanisms
Recent studies have indicated that phenylalanine derivatives can influence transport mechanisms across cell membranes, particularly through the L-type amino acid transporter (LAT1). Research shows that modified phenylalanine compounds can enhance transport rates of various substrates across the blood-brain barrier and cancer cells. For instance, esters of meta-carboxyl L-phenylalanine exhibited better LAT1 transport rates compared to their L-tyrosine analogs .
Case Studies
- Transporter Specificity : A study focusing on the organic cation transporter 1 (OCT1) demonstrated that substitutions at specific positions on phenylalanine residues significantly affect substrate uptake. The Phe244Ala substitution resulted in varied transport rates depending on the substrate's molecular characteristics—larger hydrophobic substrates showed increased uptake while smaller substrates exhibited reduced transport .
- Drug Delivery Applications : The modification of phenylalanine with hydrophobic moieties has been explored for drug delivery systems targeting the central nervous system. Compounds like phenoxycarbonyl-substituted phenylalanine derivatives have shown promise in enhancing drug efficacy by improving transport across physiological barriers .
Table 1: Summary of Biological Activities of Phenylalanine Derivatives
Implications in Therapeutics
The ability of phenylalanine derivatives to modulate transporter activity suggests potential therapeutic applications in areas such as:
- Neurology : Enhancing drug delivery to treat neurological disorders.
- Oncology : Targeting cancer cells with tailored drug conjugates.
Q & A
Q. What are the standard synthetic routes for preparing Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]- in laboratory settings?
- Methodological Answer : The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amino group on phenylalanine, followed by coupling with another amino acid derivative using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. Reaction conditions often include anhydrous solvents (e.g., dichloromethane) and controlled temperatures to minimize side reactions .
- Key Characterization : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) is critical for confirming structural integrity, particularly the Boc group and carboxylic acid moieties .
Q. How do solubility properties of this compound influence experimental design in peptide synthesis?
- Methodological Answer : The compound exhibits poor aqueous solubility but dissolves well in organic solvents like methanol, ethanol, and dichloromethane. This necessitates the use of organic phases during coupling reactions and requires careful solvent selection for purification (e.g., reverse-phase HPLC). Pre-activation of the carboxyl group may be required for aqueous-phase applications .
Q. What analytical techniques are essential for verifying the purity of this Boc-protected phenylalanine derivative?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy validates functional groups (e.g., carbonyl stretches at ~1700 cm) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when using this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Coupling efficiency depends on the activation method. Using carbodiimide reagents (e.g., DCC) with additives like 1-hydroxybenzotriazole (HOBt) reduces racemization. Pre-loading the derivative onto Wang resin or using a pre-activated pentafluorophenyl ester form can improve yield in SPPS .
- Data Contradiction Note : Some studies report lower yields when scaling up Boc-protected derivatives due to steric hindrance, suggesting iterative optimization of molar ratios and reaction times for larger batches .
Q. What strategies mitigate racemization during the incorporation of this Boc-protected amino acid into peptide chains?
- Methodological Answer : Racemization is minimized by maintaining low temperatures (0–4°C) during coupling, using polar aprotic solvents (e.g., DMF), and avoiding prolonged exposure to basic conditions. Chiral HPLC or circular dichroism (CD) spectroscopy is recommended to monitor enantiomeric purity .
Q. How does the steric bulk of the Boc group impact the compound’s reactivity in multistep syntheses?
- Methodological Answer : The Boc group’s steric hindrance can slow acylation rates, particularly in congested peptide sequences. Alternative protecting groups (e.g., Fmoc) or microwave-assisted synthesis may enhance reaction kinetics. Computational modeling (e.g., DFT) can predict steric effects on transition states .
Q. What are the implications of conflicting NMR data for this compound in different deuterated solvents?
- Methodological Answer : Solvent-induced chemical shift variations (e.g., DMSO-d vs. CDCl) can obscure peak assignments. Referencing against published spectra in the same solvent (e.g., DMSO-d in ) and using 2D NMR (COSY, HSQC) resolves ambiguities in aromatic proton assignments.
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation of fine powders; work in a fume hood. Store in a desiccator at 2–8°C, away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .
Applications in Advanced Research
Q. How is this derivative utilized in the synthesis of conformationally constrained peptides for drug discovery?
- Methodological Answer : The Boc-protected carboxyl group enables selective deprotection for side-chain modifications, facilitating the introduction of non-natural amino acids or fluorophores. Applications include designing angiotensin-converting enzyme (ACE) inhibitors or fluorescent probes for protein binding studies .
Q. What role does this compound play in studying enzyme-substrate interactions in proteases?
- Methodological Answer : As a substrate analog, it is used in kinetic assays (e.g., FRET-based) to probe protease specificity. The Boc group mimics natural peptide bonds, while the carboxylate can act as a transition-state inhibitor in crystallography studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
